molecular formula C10H15N3O3 B13203187 Ethyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate

Ethyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate

Cat. No.: B13203187
M. Wt: 225.24 g/mol
InChI Key: KGXIUXFINCXHBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate is a chemical compound with a complex structure that includes a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate typically involves the reaction of dimethylamine with ethyl acetoacetate, followed by cyclization with urea. The reaction conditions often require heating and the use of solvents such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or interfere with cellular pathways by interacting with receptors. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its pyrimidine ring structure also distinguishes it from other compounds with similar functional groups.

Properties

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

ethyl 2-[2-(dimethylamino)-6-oxo-1H-pyrimidin-5-yl]acetate

InChI

InChI=1S/C10H15N3O3/c1-4-16-8(14)5-7-6-11-10(13(2)3)12-9(7)15/h6H,4-5H2,1-3H3,(H,11,12,15)

InChI Key

KGXIUXFINCXHBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C(NC1=O)N(C)C

Origin of Product

United States

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